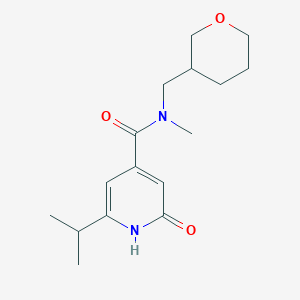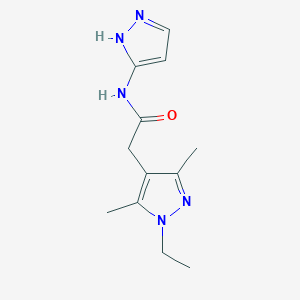![molecular formula C13H17NO3 B7412994 N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide](/img/structure/B7412994.png)
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is a synthetic compound characterized by the presence of an oxolane ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide typically involves the reaction of 2-(2-hydroxyphenyl)ethylamine with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-2-hydroxyphenyl)oxolane-3-carboxamide
- N-(2-hydroxyphenyl)ethylamine
- Oxolane-3-carboxylic acid derivatives
Uniqueness
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is unique due to the combination of its hydroxyphenyl group and oxolane ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-4-2-1-3-10(12)5-7-14-13(16)11-6-8-17-9-11/h1-4,11,15H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKHXAVTFAXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide](/img/structure/B7412911.png)
![(4-Ethylpyridin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7412918.png)


![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methylpyrimidin-5-yl)methanone](/img/structure/B7412931.png)

![1-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7412940.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7412946.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7412966.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B7412982.png)
![5-ethyl-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7412984.png)
![1-[(2R)-1-hydroxybutan-2-yl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B7413001.png)
![N-methyl-1-[1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7413005.png)
![4-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7413018.png)
